Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
Description
Ethyl 2-(ethylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound featuring a butanoate ester backbone substituted with an ethylamino group at position 2 and a 1,2,4-triazol-1-yl moiety at position 4. The 1,2,4-triazole ring is a heterocyclic scaffold known for its diverse pharmacological and agrochemical applications, including antifungal, herbicidal, and anticancer activities .
Properties
Molecular Formula |
C10H18N4O2 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
ethyl 2-(ethylamino)-4-(1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C10H18N4O2/c1-3-12-9(10(15)16-4-2)5-6-14-8-11-7-13-14/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
KPTABHXMJPSPNU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCN1C=NC=N1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
Step 1: Preparation of Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate Intermediate
- The butanoate ester is synthesized by esterification of 4-(1H-1,2,4-triazol-1-yl)butanoic acid with ethanol under acidic conditions or via direct alkylation.
- The 1,2,4-triazole ring is introduced either by nucleophilic substitution of a suitable leaving group on the butanoate chain or by coupling reactions using triazole derivatives.
Step 2: Introduction of the Ethylamino Group at the 2-Position
- The ethylamino group is introduced by nucleophilic substitution or reductive amination at the 2-position of the butanoate backbone.
- For example, ethylamine can be reacted with an α-halo ester intermediate or via amide bond formation followed by reduction.
Step 3: Purification
- The crude product is purified by chromatographic techniques such as silica gel column chromatography using solvent systems like dichloromethane/methanol mixtures.
- Thin-layer chromatography (TLC) is used to monitor reaction progress and purity.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification | Ethanol, acid catalyst (e.g., H2SO4), reflux | Ensures formation of ethyl ester |
| Triazole Introduction | 1H-1,2,4-triazole, base (e.g., K2CO3), polar aprotic solvent (e.g., DMF), heat | Nucleophilic substitution on halogenated butanoate |
| Amination | Ethylamine, solvent (e.g., ethanol or THF), mild heating | Nucleophilic substitution or reductive amination |
| Purification | Silica gel chromatography, DCM/MeOH gradient | Remove impurities and isolate product |
Example Synthetic Procedure (Based on Vulcanchem and Literature Data)
Synthesis of Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate:
- React 4-chlorobutanoic acid ethyl ester with 1H-1,2,4-triazole in the presence of potassium carbonate in dimethylformamide at 80°C for several hours.
- Monitor reaction by TLC; upon completion, quench with water and extract with ethyl acetate.
- Dry organic layer over sodium sulfate and concentrate.
Introduction of Ethylamino Group:
- Subject the above intermediate to nucleophilic substitution with ethylamine in ethanol under reflux.
- The reaction proceeds via displacement of a leaving group or via reductive amination if a ketone intermediate is used.
-
- Purify the crude product by silica gel chromatography using a dichloromethane/methanol solvent system (e.g., 95:5).
- Confirm purity by NMR and mass spectrometry.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR):
^1H NMR and ^13C NMR spectra confirm the presence of ethylamino, triazole ring, and ester functionalities. - Mass Spectrometry (MS):
Molecular ion peak at m/z = 226.28 confirms molecular weight. - Thin-Layer Chromatography (TLC):
Rf values around 0.2 in DCM/MeOH (95:5) solvent system. - Elemental Analysis:
Consistent with C10H18N4O2 composition.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Esterification | Acid-catalyzed reaction with ethanol | Simple, high yield | Requires reflux, acid handling |
| Triazole coupling | Nucleophilic substitution with triazole | Efficient ring introduction | Requires polar aprotic solvents |
| Amination | Ethylamine substitution or reductive amination | Direct introduction of ethylamino | May require careful control of pH and temperature |
| Purification | Silica gel chromatography | High purity product | Time-consuming, solvent use |
Research Findings and Notes
- The compound is primarily synthesized for research use, especially in medicinal chemistry for exploring triazole derivatives' biological activities such as antifungal and anticancer effects.
- The synthetic route demands careful monitoring and purification to avoid side reactions and ensure the integrity of the triazole ring.
- No human or veterinary use is authorized; the compound is for research purposes only.
- Literature on similar triazole-containing amino acid esters suggests that mild reaction conditions and controlled stoichiometry improve yields and reduce impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 2-(ethylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate with structurally or functionally related compounds from the evidence:
Key Insights:
Structural Influence on Activity :
- The 1,2,4-triazole ring is critical for interactions with biological targets, such as cytochrome P450 enzymes in antifungal agents . Replacing it with a 1,2,3-triazole (as in ) may reduce activity due to altered electronic properties .
- Ester vs. Nitrile Groups : Nitrile-containing analogs (e.g., compound 1c ) exhibit potent cytotoxicity (IC50 < 30 µg/mL) against breast cancer lines, likely due to enhanced hydrogen bonding . Ethyl esters, as in the target compound, may improve bioavailability compared to methyl esters .
Substituent Effects: Ethylamino Group: The ethylamino substituent in the target compound could enhance solubility or act as a hydrogen bond donor, contrasting with dimethylamino groups in compound 1k, which showed moderate activity (IC50 ~16–20 µg/mL) . Aromatic vs. Aliphatic Linkers: Compounds with ethenyl-aromatic linkers () display higher cytotoxicity than aliphatic analogs, suggesting rigidity improves target binding .
Safety profiles of related esters (e.g., ) emphasize restricted use to laboratory settings, highlighting the need for toxicity studies on the target compound .
Biological Activity
Ethyl 2-(ethylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characterization
The synthesis of this compound involves multiple steps that typically include the reaction of ethyl butanoate with ethylamine and triazole derivatives. The compound can be characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
- Mass Spectrometry (MS) : Helps confirm the molecular weight and structure.
- Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole derivatives possess antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus . this compound is hypothesized to exhibit comparable antimicrobial properties due to its structural similarities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | E. coli, S. aureus, P. aeruginosa | Significant |
| This compound | Hypothetical based on structure | Expected |
Antifungal Activity
Similar triazole compounds have also demonstrated antifungal properties against pathogens such as Candida albicans and Aspergillus flavus. The mechanism often involves the inhibition of ergosterol biosynthesis in fungal cell membranes . Given this background, this compound may also exhibit antifungal activity.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of triazole derivatives. For example:
- A series of triazole-based compounds were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated a correlation between structural modifications and enhanced biological activity .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(ethylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involving nucleophilic substitution and cyclization reactions. For example, triazole derivatives are often synthesized via refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification . Yield optimization requires precise control of stoichiometry, reaction time (e.g., 4–6 hours), and temperature (60–80°C).
- Key Characterization : Confirm structure via -NMR, -NMR, and LC-MS. Purity assessment via HPLC (>95%) is critical for downstream applications .
Q. How is the compound characterized for purity and structural integrity in academic settings?
- Analytical Workflow :
Spectroscopy : NMR for functional group identification (e.g., ethyl ester protons at δ ~1.2–1.4 ppm, triazole protons at δ ~7.8–8.2 ppm) .
Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to detect impurities.
Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]) .
Q. What preliminary biological screening methods are recommended for this compound?
- In Vitro Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC calculations .
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria and fungi .
- Dosage : Test concentrations ranging from 1–100 μM, with positive controls (e.g., etoposide for cytotoxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxic activity data across different cell lines?
- Case Study : Compound 1c (a triazole analog) showed IC = 27.1 ± 1.2 μg/mL (MCF-7) vs. 14.5 ± 2.1 μg/mL (MDA-MB-231) . Discrepancies may arise from:
Cell-Specific Uptake : Differences in membrane permeability or transporter expression.
Target Heterogeneity : Variability in enzyme expression (e.g., aromatase in hormone-dependent vs. independent lines).
Q. What computational approaches support structure-activity relationship (SAR) studies for triazole derivatives?
- Methods :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., CYP450 enzymes) .
QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole) with bioactivity .
- Example : Docking studies on letrozole analogs revealed that chloro-substituted phenyl groups enhance binding affinity to aromatase .
Q. How should researchers address safety concerns during in vivo testing?
- Safety Protocols :
- Acute Toxicity : Follow GHS Category 4 guidelines (oral LD > 300 mg/kg) with proper PPE (gloves, lab coats) .
- Irritation Mitigation : Use fume hoods for handling and ethanol/water mixtures for spill neutralization .
Q. What strategies improve the metabolic stability of this compound for therapeutic applications?
- Approaches :
Prodrug Design : Modify the ethyl ester moiety to enhance hydrolysis resistance (e.g., tert-butyl esters).
Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .
Data Contradiction Analysis
Q. Why do some triazole analogs show high in vitro activity but poor in vivo efficacy?
- Hypotheses :
Pharmacokinetic Limitations : Rapid hepatic metabolism or poor bioavailability.
Off-Target Effects : Activation of compensatory pathways (e.g., mTOR in cancer cells).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
